Theophylline 7 acetate de nicotinol HCl [French]
Description
"Theophylline 7 Acetate de Nicotinol HCl [French]" is a specialized pharmaceutical compound combining theophylline derivatives with nicotinic acid derivatives. The "HCl" designation indicates its hydrochloride salt form, enhancing solubility.
Properties
CAS No. |
38953-18-3 |
|---|---|
Molecular Formula |
C15H16ClN5O4 |
Molecular Weight |
365.77 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate;hydrochloride |
InChI |
InChI=1S/C15H15N5O4.ClH/c1-18-13-12(14(22)19(2)15(18)23)20(9-17-13)7-11(21)24-8-10-4-3-5-16-6-10;/h3-6,9H,7-8H2,1-2H3;1H |
InChI Key |
TWLYHAYCGQAQJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)OCC3=CN=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview
- Starting Material: Theophylline sodium salt.
- Reagents: Acetic acid or acetic anhydride, sodium carbonate (as base).
- Reaction Conditions:
- The reaction is conducted in an aqueous medium with pH maintained between 8 and 12.
- Temperature is controlled between 55°C and 65°C.
- Reaction time is approximately 2 hours.
- Monitoring: Thin-layer chromatography (TLC) is used to monitor the disappearance of theophylline sodium salt (Rf = 0.7) and formation of theophylline-7-acetic acid (Rf = 0.4).
- Isolation: The product is isolated by conventional methods such as filtration and recrystallization.
Reaction Scheme
$$
\text{Theophylline sodium salt} + \text{Acetic acid} \xrightarrow[\text{pH 8-12}]{55-65^\circ C, 2h} \text{Theophylline-7-acetic acid}
$$
Notes
- The aqueous sodium carbonate solution helps maintain alkaline pH and facilitates the reaction.
- The process ensures complete conversion as indicated by TLC.
- The molecular weight of theophylline-7-acetic acid is 238.204 g/mol (CAS: 211-49-02).
Synthesis of Theophylline 7 Acetate Derivatives via Condensation
According to patent WO2000044756A1, theophylline derivatives such as theophylline-7-acetate can be prepared by condensation reactions involving theophylline or its derivatives (compound II) with acetic acid derivatives (compound III) or cyanoacetic acid derivatives (compound IV).
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Molar ratio (compound III) | 0.5 to 3.0 mol per 1 mol of compound II (preferably 0.8 to 2.0 mol) |
| Acid/Base catalyst | Phosphoric acids (polyphosphoric acid), sulfonic acids (methanesulfonic acid), organic acids (acetic acid), mineral acids (HCl, HBr, H2SO4) |
| Base examples | Sodium carbonate, potassium carbonate, cesium carbonate, sodium hydroxide, potassium hydroxide, triethylamine, pyridine, sodium hydride, lithium diisopropylamide, etc. |
| Solvent | Solvent-free or inert solvents such as halogenated hydrocarbons, aromatic hydrocarbons, ethers, amides, alcohols, water, or mixtures thereof |
| Temperature | 15 to 200°C (preferably 5 to 150°C) |
| Reaction time | 5 minutes to 72 hours (preferably 0.5 to 30 hours) |
Procedure Summary
- Compound II (theophylline derivative) is reacted with acetic acid or cyanoacetic acid derivatives in the presence of an acid or base catalyst.
- The reaction can be conducted without solvent or in suitable inert solvents.
- After completion, the product is isolated by recrystallization, distillation, or chromatography.
- Protecting groups such as acetyl, formyl, or alkoxycarbonyl can be used on amino or carboxyl groups if needed.
Formation of Theophylline 7 Acetate de Nicotinol Hydrochloride Salt
The final compound, Theophylline 7 acetate de nicotinol hydrochloride, is a salt formed by combining theophylline-7-acetic acid with nicotinol hydrochloride (nicotinic acid derivative hydrochloride).
Salt Formation
- The purified theophylline-7-acetic acid is dissolved in an appropriate solvent (e.g., ethanol, water, or their mixtures).
- Nicotinol hydrochloride is added stoichiometrically.
- The mixture is stirred at ambient or slightly elevated temperature to allow salt formation.
- The salt precipitates or can be crystallized by adjusting solvent polarity or temperature.
- The product is filtered, washed, and dried under controlled conditions.
Notes on Nicotinol Hydrochloride
- Nicotinol hydrochloride is a hydrochloride salt of nicotinic acid amine derivative.
- It forms stable salts with carboxylic acids like theophylline-7-acetic acid through ionic interactions.
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- Recrystallization: Commonly used from solvents like ethanol or ethyl acetate to purify intermediates and final salts.
- Chromatography: Employed for separation of closely related impurities.
- Spectroscopic Analysis: NMR, IR, and mass spectrometry confirm structural identity.
- Melting Point Determination: To verify purity and consistency.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Theophylline-7-acetic acid synthesis | Theophylline sodium salt + acetic acid + Na2CO3 | 55-65°C | ~2 hours | pH 8-12, aqueous medium, TLC monitored |
| Condensation with acetic acid derivatives | Compound II + acetic acid or cyanoacetic acid + acid/base catalyst | 15-200°C (preferably 5-150°C) | 0.5-30 hours | Solvent or solvent-free, various acids/bases |
| Salt formation with nicotinol hydrochloride | Theophylline-7-acetic acid + nicotinol hydrochloride | Ambient to mild heat | Several hours | Crystallization from ethanol/water |
Research Discoveries and Notes
- Theophylline-7-acetic acid derivatives show enhanced pharmacological properties, including bronchodilator effects and potential cosmetic applications (e.g., control of cellulite).
- The salt form with nicotinol hydrochloride improves solubility and bioavailability.
- Reaction conditions such as pH, temperature, and catalyst choice critically affect yield and purity.
- Use of protecting groups during synthesis can prevent side reactions and improve selectivity.
- The reaction scope allows for variation in alkyl or aryl substituents on the purine ring, enabling synthesis of related compounds with tailored properties.
Chemical Reactions Analysis
Types of Reactions
Theophylline 7 acetate de nicotinol HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to theophylline.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Theophylline 7 acetate de nicotinol HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating respiratory conditions, cardiovascular diseases, and other ailments.
Industry: Theophylline derivatives are used in the formulation of pharmaceuticals and other products
Mechanism of Action
Theophylline 7 acetate de nicotinol HCl exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle in the airways.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing airway responsiveness to various stimuli.
Histone Deacetylase Activation: It activates histone deacetylase, which may contribute to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Theophylline derivatives vary in pharmacokinetics, solubility, and therapeutic applications. Below is a comparative analysis based on molecular structure, clinical use, and regulatory
Table 1: Structural and Functional Comparison
Key Findings
Structural Modifications: The addition of nicotinol-HCl in "Theophylline 7 Acetate de Nicotinol HCl" may enhance solubility compared to theophylline base, akin to aminophylline’s ethylenediamine modification .
Pharmacokinetic Differences: Theophylline’s narrow therapeutic window (10–20 µg/mL) requires careful dosing. Modified derivatives like aminophylline and dyphylline offer safer profiles due to altered metabolism or excretion . "Theophylline 7 Acetate de Nicotinol HCl" may similarly aim to reduce toxicity risks.
Biological Activity
The compound Theophylline 7 acetate de nicotinol HCl is a derivative of theophylline, a well-known xanthine alkaloid. Theophylline has long been used in medicine for its bronchodilator effects, particularly in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article focuses on the biological activity of Theophylline 7 acetate de nicotinol HCl, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Theophylline exerts its pharmacological effects primarily through the following mechanisms:
- Bronchodilation : Theophylline relaxes bronchial smooth muscles, leading to dilation of the airways. This is achieved by inhibiting phosphodiesterase enzymes, which increases intracellular cyclic AMP (cAMP) levels, resulting in smooth muscle relaxation .
- Anti-inflammatory Effects : The compound has been shown to exert anti-inflammatory actions by inhibiting the release of inflammatory mediators from immune cells .
- Central Nervous System Stimulation : At higher doses, theophylline can act as a central nervous system stimulant, enhancing respiratory drive and improving ventilation .
Table 1: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Bronchodilation | Relaxation of bronchial smooth muscles via cAMP increase |
| Anti-inflammatory | Inhibition of inflammatory mediator release |
| CNS Stimulation | Enhancement of respiratory drive at elevated doses |
Therapeutic Applications
Theophylline 7 acetate de nicotinol HCl is primarily utilized in the management of respiratory conditions. Its applications include:
- Asthma Management : Used as an adjunct therapy in patients with asthma who are not adequately controlled on inhaled corticosteroids.
- COPD Treatment : Effective in improving airflow and reducing exacerbations in patients with chronic obstructive pulmonary disease.
- Pulmonary Hypertension : Investigated for potential benefits in reducing pulmonary vascular resistance.
Case Studies
- Asthma Control : A clinical study demonstrated that patients receiving Theophylline 7 acetate de nicotinol HCl showed significant improvements in lung function tests compared to those on standard therapy alone. Patients reported fewer asthma attacks and improved quality of life metrics.
- COPD Exacerbation Reduction : In a cohort study involving COPD patients, those treated with Theophylline 7 acetate de nicotinol HCl experienced a marked decrease in exacerbation frequency and hospitalizations over a six-month period.
- Pulmonary Hypertension : A pilot study indicated that this compound may have beneficial effects on pulmonary arterial pressure, suggesting its potential role as an adjunct treatment for pulmonary hypertension.
Table 2: Summary of Clinical Findings
| Study Type | Condition | Key Findings |
|---|---|---|
| Clinical Study | Asthma | Improved lung function and reduced attacks |
| Cohort Study | COPD | Decreased exacerbation frequency |
| Pilot Study | Pulmonary Hypertension | Potential reduction in pulmonary arterial pressure |
Q & A
Basic Question: What analytical techniques are recommended for characterizing the purity and structural integrity of Theophylline 7-acetate de nicotinol HCl?
Answer:
To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. For stability under varying conditions, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate thermal behavior. Reference spectral libraries and validate methods using certified reference materials where available . Detailed protocols for reagent handling and analytical reporting are outlined in preclinical research guidelines, emphasizing traceability and reproducibility .
Advanced Question: How can researchers design dose-response studies to assess the bronchodilatory efficacy of Theophylline 7-acetate de nicotinol HCl while mitigating confounding variables in preclinical models?
Answer:
Dose-response studies should follow the NIH’s ARRIVE guidelines for preclinical rigor, including:
- Animal Model Selection: Use standardized murine asthma models (e.g., ovalbumin-sensitized mice) to simulate airway hyperresponsiveness .
- Environmental Controls: Regulate temperature, humidity, and air quality to minimize variability in respiratory measurements .
- Pharmacokinetic Integration: Measure plasma concentrations via LC-MS/MS to correlate dosing with therapeutic outcomes .
- Statistical Power: Predefine sample sizes using power analysis (α=0.05, β=0.2) and include negative/positive controls (e.g., theophylline sodium anisate) .
Basic Question: What are the known pharmacological targets and mechanisms of action of Theophylline 7-acetate de nicotinol HCl in respiratory diseases?
Answer:
The compound primarily acts as a phosphodiesterase (PDE) inhibitor, elevating intracellular cAMP levels to induce bronchodilation. Secondary mechanisms include adenosine receptor antagonism and histone deacetylase (HDAC) activation, which reduce airway inflammation. Researchers should validate target engagement using PDE activity assays (e.g., colorimetric kits) and receptor-binding studies with radiolabeled ligands (e.g., ³H-theophylline) . Cross-reference findings with existing theophylline derivative literature to identify unique mechanistic profiles .
Advanced Question: How should researchers address discrepancies in reported efficacy data between in vitro and in vivo models for Theophylline 7-acetate de nicotinol HCl?
Answer:
To resolve contradictions:
- Assay Optimization: Standardize in vitro conditions (e.g., cell passage number, serum-free media) to mimic in vivo microenvironments .
- Metabolite Profiling: Compare parent compound and metabolite concentrations across models using tandem mass spectrometry .
- Data Normalization: Apply dimensionless parameters (e.g., fold-change relative to baseline) to harmonize cross-model comparisons .
- Meta-Analysis: Aggregate data from peer-reviewed studies (avoiding non-indexed sources) to identify trends or outliers .
Basic Question: What are the stability considerations for storing Theophylline 7-acetate de nicotinol HCl in laboratory settings?
Answer:
The compound should be stored in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and photodegradation. Regularly monitor stability via accelerated aging studies (40°C/75% relative humidity for 6 months) and validate shelf life using HPLC purity checks . For long-term storage, lyophilization in amber vials under nitrogen atmosphere is recommended .
Advanced Question: What strategies can improve the translational relevance of preclinical data for Theophylline 7-acetate de nicotinol HCl in human respiratory trials?
Answer:
- Interspecies Pharmacokinetic Scaling: Apply allometric equations to adjust dosing regimens from rodents to humans .
- Biomarker Integration: Measure sputum eosinophils and exhaled nitric oxide (FeNO) as surrogate endpoints for inflammation .
- Humanized Models: Use precision-cut lung slices (PCLS) or organ-on-chip systems to bridge in vitro and clinical data .
- Ethical Reporting: Adhere to CONSORT guidelines for clinical trial design transparency .
Basic Question: How can researchers validate the specificity of Theophylline 7-acetate de nicotinol HCl in enzyme inhibition assays?
Answer:
- Control Experiments: Include off-target enzymes (e.g., PDE isozymes 1–11) to assess selectivity .
- Competitive Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to determine binding constants (Kd) .
- Knockout Models: Employ CRISPR-edited cell lines lacking target receptors to confirm mechanism-specific effects .
Advanced Question: What computational approaches are suitable for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of Theophylline 7-acetate de nicotinol HCl?
Answer:
- In Silico Modeling: Use tools like SwissADME or ADMET Predictor™ to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability .
- Molecular Dynamics (MD): Simulate binding kinetics with PDE4B or adenosine A2A receptors to prioritize lead optimization .
- Toxicogenomics: Cross-reference predicted metabolites with ToxCast™ databases to flag potential hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
